2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety, which is known for its biological activity, and an isonicotinonitrile group, which adds to its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps One common method starts with the preparation of the pyrrolidine-2,5-dione derivative, which is then coupled with a piperidine derivativeThe reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is often achieved through techniques such as flash column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticonvulsant and antinociceptive agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . Additionally, it may interact with other ion channels and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile include:
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds also exhibit biological activity and are used in similar research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to modulate ion channels and receptors makes it a valuable compound for research in neurology and pharmacology .
Properties
IUPAC Name |
2-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-9-12-5-6-19-14(8-12)25-13-2-1-7-20(10-13)17(24)11-21-15(22)3-4-16(21)23/h5-6,8,13H,1-4,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKFBQFKAZZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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